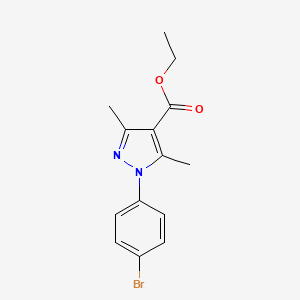

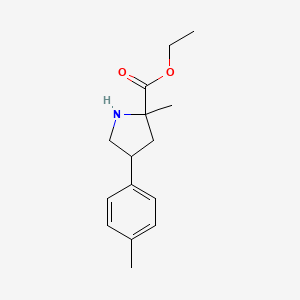

![molecular formula C15H15N3O3S3 B2711563 2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1235671-51-8](/img/structure/B2711563.png)

2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

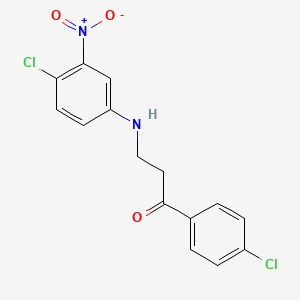

The compound contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzo[d]thiazol-2-yl group, which is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and benzo[d]thiazol-2-yl groups. These groups are likely to influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might enhance its water solubility .Scientific Research Applications

Structure-Activity Relationships in Drug Design

Research on related compounds has shown that modifications to the thiazole and benzothiazole rings can significantly impact the metabolic stability and efficacy of inhibitors targeting the PI3Kα and mTOR pathways, which are critical in cancer research. For example, the study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various heterocycles to improve metabolic stability, revealing the importance of structural modifications for enhancing drug properties (Stec et al., 2011).

Antimicrobial Activity of Novel Compounds

The synthesis and evaluation of new sulphonamide derivatives have demonstrated antimicrobial activity, showcasing the potential of thiazole and benzothiazole derivatives as bases for developing new antimicrobial agents. The study by Fahim and Ismael (2019) provides insights into the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial properties (Fahim & Ismael, 2019).

Determination of Drug Precursors' Acidity Constants

Investigating the acidity constants (pKa) of drug precursors can inform the design of more effective pharmaceuticals. A study on newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives measured their pKa values to understand their behavior in different pH environments, which is crucial for optimizing drug absorption and distribution (Duran & Canbaz, 2013).

Exploration of Antimalarial and COVID-19 Potential

The theoretical and experimental investigation into the antimalarial and potential COVID-19 treatment applications of sulfonamide derivatives illustrates the versatility of thiazole and benzothiazole-based compounds. This research underscores the importance of computational and molecular docking studies in identifying promising therapeutic agents for infectious diseases (Fahim & Ismael, 2021).

Antiproliferative Activity Against Cancer Cell Lines

The evaluation of thiazolidine-2,4-dione derivatives for their antiproliferative activity against various human cancer cell lines indicates the potential of thiazole-based compounds in cancer therapy. Research findings highlight the critical role of specific substituents on the thiazole moiety in determining the compounds' efficacy against cancer cells (Chandrappa et al., 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S3/c1-8-12(22-9(2)16-8)7-14(19)18-15-17-11-5-4-10(24(3,20)21)6-13(11)23-15/h4-6H,7H2,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDRYOYMXKAHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

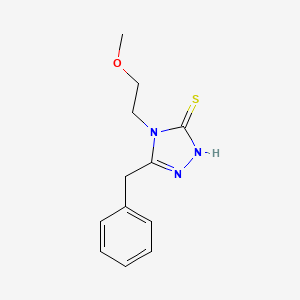

![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B2711480.png)

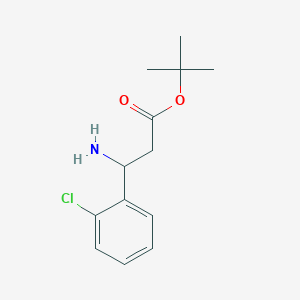

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)

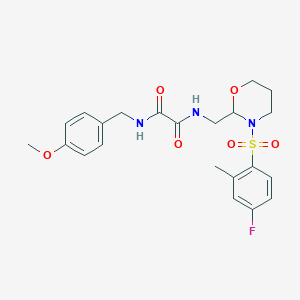

![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)

![6-Methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2711483.png)